REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]=1.I[CH3:10]>C1COCC1>[CH3:10][O:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]=1
|
Name
|
|
Quantity
|
164 g
|
Type
|
reactant
|
Smiles
|
OC1=NC(=CC=C1)C
|
Name
|
|
Quantity
|
1.35 kg
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
Ag2CO3
|
Quantity
|
526 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite
|
Type
|
WASH
|
Details
|
the filter cake was washed with THF
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo until all methyl iodide
|
Type
|
CUSTOM
|
Details
|
was removed by HPLC analysis
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC(=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 145.6 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |